3,5-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
3,5-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-28-15-7-12(8-16(9-15)29-2)20(25)21-19-17-10-30-11-18(17)22-23(19)13-3-5-14(6-4-13)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWMXHDCKPQITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced through a nucleophilic substitution reaction, often using 4-nitrophenyl halides and suitable nucleophiles.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group is known to undergo reduction to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
- 4-nitrophenyl-2,3-dimethoxybenzamide
Uniqueness
3,5-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to the presence of the thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This structural feature enhances its potential for diverse applications in scientific research and industry.
Biological Activity
3,5-Dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thieno[3,4-c]pyrazole core : Known for various pharmacological properties.
- Nitrophenyl group : Often associated with enhanced biological activity.
- Dimethoxy and benzamide functionalities : Contributing to its solubility and interaction with biological targets.
Structural Formula
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives inhibit BRAF(V600E) and EGFR, which are crucial in cancer cell proliferation. The thieno[3,4-c]pyrazole scaffold is particularly noted for its ability to modulate these pathways effectively .
Case Study: BRAF Inhibition
A study evaluated the efficacy of similar thieno[3,4-c]pyrazole derivatives in inhibiting tumor growth in xenograft models. The results demonstrated a marked reduction in tumor volume compared to controls, suggesting that compounds like this compound could serve as potential anticancer agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown the ability to inhibit nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α in vitro. This suggests a mechanism where the compound could mitigate inflammatory responses in various conditions such as arthritis and other autoimmune diseases .
Antioxidant Activity
Another significant aspect of this compound is its antioxidant potential. Research indicates that it may act as a reactive oxygen species (ROS) trap, which is crucial for preventing oxidative stress-related damage in cells. This property is particularly relevant in the context of cardiovascular diseases where oxidative stress plays a pivotal role .
Synthetic Pathways
The synthesis of this compound involves several steps:
- Formation of the thieno[3,4-c]pyrazole core.
- Introduction of the nitrophenyl group via electrophilic aromatic substitution.
- Coupling with dimethoxybenzamide.
Structure-Activity Relationship
The biological activity of this compound can be attributed to specific structural features:
- Substitution patterns : The presence of methoxy groups enhances lipophilicity and bioavailability.
- Nitro group : Contributes to increased reactivity and potential interactions with biological targets.
Comparative Analysis of Related Compounds
| Compound Name | Main Activity | Key Findings |
|---|---|---|
| 4-Nitrophenyl-pyrazole derivative | Antitumor | Inhibits BRAF(V600E) effectively |
| Benzamide derivatives | Anti-inflammatory | Reduces TNF-α production significantly |
| Thieno[3,4-c]pyrazole analogs | Antioxidant | Effective ROS scavengers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
